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Compound of Interest

Compound Name:
Dimethyl 2-(2-

methoxyphenoxy)malonate

Cat. No.: B022909 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of a critical

intermediate in the production of Bosentan, a dual endothelin receptor antagonist used in the

treatment of pulmonary artery hypertension. The protocols focus on the preparation of 4,6-

dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine and its subsequent conversion to Bosentan.

Introduction
The synthesis of Bosentan involves a multi-step process, with the formation of the substituted

bipyrimidine core being a crucial stage. The protocols outlined below are based on established

and improved methods reported in scientific literature and patents, aiming for high yield and

purity. These procedures are intended for use by qualified researchers and scientists in a

laboratory setting.

Overall Synthetic Pathway
The synthesis of Bosentan from the key dichloro intermediate can be represented by the

following general scheme:
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Step 1: Synthesis of Dione Intermediate

Step 2: Chlorination

Step 3: Sulfonamide Formation

Step 4: Final Synthesis of Bosentan

2-(2-methoxyphenoxy)malonate

5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

2-Pyrimidinemidine

5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

POCl3

4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide

4-tert-Butylbenzenesulfonamide

Sulfonamide Intermediate

Bosentan

Ethylene glycol
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Caption: Overall synthetic workflow for Bosentan.
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Experimental Protocols
Step 1: Synthesis of 5-(2-Methoxyphenoxy)-[2,2'-
bipyrimidine]-4,6(1H,5H)-dione
This step involves the condensation of a malonic ester derivative with a pyrimidine precursor.

Materials:

2-(2-methoxyphenoxy)diethyl malonate

2-Cyanopyrimidine

Sodium methoxide or other suitable base

Methanol or other appropriate solvent

Ammonium acetate or other amidine source

Potassium tert-butoxide

Procedure:

In a suitable reactor, dissolve 2-cyanopyrimidine and sodium methoxide in methanol.

Heat the mixture to 50-60°C and stir overnight.

Add ammonium acetate and heat the reaction at reflux for 5-8 hours.

Add potassium tert-butoxide in portions and stir for 30-50 minutes.

Slowly add a solution of 2-(2-methoxyphenoxy)diethyl malonate in methanol.

After the addition is complete, continue to heat at reflux for 5-7 hours.

Monitor the reaction progress by a suitable chromatographic technique (e.g., TLC or HPLC).

Upon completion, cool the reaction mixture and adjust the pH to 2.0-3.0 with 0.5 M

hydrochloric acid to precipitate the product.
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Filter the solid, wash with water, and dry under vacuum to obtain the crude product.

Step 2: Synthesis of 4,6-dichloro-5-(2-
methoxyphenoxy)-2,2'-bipyrimidine
This key step involves the chlorination of the dione intermediate.

Materials:

5-(2-Methoxyphenoxy)-[2,2'-bipyrimidine]-4,6(1H,5H)-dione

Phosphorus oxychloride (POCl₃)

Optional: Organic base (e.g., triethylamine, N,N-dimethylaniline)

Procedure:

In a reactor equipped with a reflux condenser and a stirrer, suspend 5-(2-methoxyphenoxy)-

[2,2'-bipyrimidine]-4,6(1H,5H)-dione in phosphorus oxychloride.

Optionally, an organic base can be added.

Slowly heat the mixture to 110°C and maintain at reflux for several hours.

Monitor the reaction by HPLC until the starting material is consumed.

After completion, cool the reaction mixture to 40-50°C and cautiously quench by slowly

adding it to ice-water.

Stir the resulting suspension at 5-10°C for 2 hours.

Filter the precipitated solid and wash the filter cake with water until the filtrate is neutral.

Dry the solid under vacuum at 55-60°C to yield the desired product.[1]

Step 3: Synthesis of p-tert-butyl-N-[6-chloro-5-(2-
methoxyphenoxy)-[2,2'-bipyrimidin]-4-
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yl]benzenesulfonamide
This step involves the nucleophilic aromatic substitution of one chlorine atom with a

sulfonamide.

Materials:

4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine

4-tert-Butylbenzenesulfonamide

Potassium carbonate or other suitable base

Dimethyl sulfoxide (DMSO) or other suitable solvent

Procedure:

To a solution of 4,6-dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine and 4-tert-

butylbenzenesulfonamide in DMSO, add potassium carbonate.

Heat the reaction mixture to 100-105°C and stir for 3-4 hours.[1]

Monitor the reaction progress by HPLC.

Once the reaction is complete, cool the mixture to 20-25°C.

Slowly add water to precipitate the product and continue stirring for 1 hour.[1]

Filter the solid and wash with water.

For further purification, the solid can be stirred in a mixture of water and concentrated

hydrochloric acid, filtered again, and washed sequentially with water and acetone.[1]

Dry the product under reduced pressure.

Step 4: Synthesis of Bosentan
The final step involves the substitution of the remaining chlorine atom with an ethylene glycol

moiety.
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Materials:

p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-bipyrimidin]-4-yl]benzenesulfonamide

Ethylene glycol

Potassium tert-butoxide or other strong base

Procedure:

In an inert atmosphere, add p-tert-butyl-N-[6-chloro-5-(2-methoxyphenoxy)-[2,2'-

bipyrimidin]-4-yl]benzenesulfonamide to a solution of potassium tert-butoxide in ethylene

glycol.

Heat the suspension to 110°C and maintain for approximately 24 hours.[2]

Monitor the reaction by HPLC.

Upon completion, cool the solution to 90°C and dilute with water.

Further cool to 15°C to allow for crystallization.

Filter the suspension to collect the crude Bosentan.

The crude product can be purified by recrystallization from a suitable solvent system, such

as ethanol and water, to yield Bosentan monohydrate.[3]

Data Presentation
The following table summarizes typical quantitative data for the key synthetic steps. Please

note that yields and purity can vary depending on the specific reaction conditions and scale.
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Step
Intermediate/P
roduct

Typical Yield
(%)

Typical Purity
(HPLC, %)

Reference

2

4,6-dichloro-5-(2-

methoxyphenoxy

)-2,2'-

bipyrimidine

92 - 93 >98 [1]

3

p-tert-butyl-N-[6-

chloro-5-(2-

methoxyphenoxy

)-[2,2'-

bipyrimidin]-4-

yl]benzenesulfon

amide

~100 (crude) ~99.7 [1][4]

4 Bosentan 80 - 85 >97.5 [4]

Purification
Bosentan

Monohydrate
>70 (from crude) >99.8 [3][4]

Visualized Experimental Workflow
The following diagram illustrates the logical flow of the synthesis and purification process.
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Caption: Logical workflow for Bosentan synthesis.
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Disclaimer: These protocols are intended for informational purposes only and should be

performed by trained professionals in a suitable laboratory environment. Appropriate safety

precautions must be taken at all times. The user is responsible for validating these methods for

their specific application.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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